1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

glycosylation stereoselectivity orthoester formation protecting group strategy

Researchers requiring reliable stereochemical outcomes in 2′-deoxynucleoside synthesis often face challenges with generic donors, leading to poor β-anomer selectivity and orthoester side products. 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose (CAS 108647-88-7) addresses these limitations with engineered protecting-group architecture: - The methoxy anomeric leaving group provides controlled activation kinetics, reducing decomposition and anomerization compared to 1-halo donors. - 3,5-di-O-benzoyl protection suppresses orthoester formation for higher crude purity, and its base-labile nature enables compatibility with acid-sensitive purine nucleobases. - Storable as a stable, pre-activated glycosyl donor, enabling modular, parallel library synthesis. Bulk quantities available with batch-specific CoA.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B1141193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
SynonymsMethyl 2-Deoxy-D-erythro-pentofuranoside Dibenzoate;  Methyl 2-Deoxy-D-ribofuranoside Dibenzoate
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1
InChIKeyFKSXOZQTBMQUJG-MYFVLZFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose Procurement Guide: Protected 2-Deoxyribose Intermediate for Nucleoside Synthesis


1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose (CAS 108647-88-7) is a protected 2-deoxy-D-ribose derivative featuring benzoyl ester protection at the 3- and 5-positions and a methoxy group at the anomeric C1 position. This compound serves as a key glycosyl donor intermediate in the convergent synthesis of 2′-deoxynucleoside analogs, which are foundational to antiviral and anticancer therapeutic development . The methoxy group at the anomeric position provides a leaving group for nucleobase introduction under controlled conditions, while the 3,5-di-O-benzoyl protection prevents undesired side reactions during glycosylation and can be subsequently removed under mildly basic conditions [1].

Why 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose Cannot Be Substituted with Generic 2-Deoxyribose Derivatives


Substitution of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose with alternative protected 2-deoxyribose donors such as 3,5-di-O-acetyl or 3,5-di-O-p-toluoyl analogs is not chemically equivalent due to substantial differences in glycosylation stereoselectivity, orthoester formation propensity, and protecting group lability. The benzoyl ester at C3 and C5 provides a distinct stereoelectronic environment that influences the anomeric outcome of nucleobase coupling relative to acetyl or p-toluoyl counterparts, while the methoxy leaving group offers controlled activation kinetics distinct from halide-based donors (e.g., 1-chloro or 1-bromo derivatives) [1]. Generic substitution without verification of stereochemical outcome and yield in the specific glycosylation system can lead to reduced β-anomer selectivity, increased side-product formation, and compromised downstream deprotection efficiency [2].

Quantitative Differentiation Evidence: 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose vs. Comparator Glycosyl Donors


Benzoyl Protection Suppresses Orthoester Formation Relative to Acetyl Protection

In 2-deoxyribofuranose glycosylation, the choice of 3,5-di-O-protecting group significantly impacts orthoester side-product formation. Benzoyl esters at C2 (and by class-level inference, at C3/C5) suppress orthoester formation compared to acetyl esters, which are known to undergo facile orthoester formation and acyl transfer [1]. While the target compound carries methoxy at C1 rather than a 2-O-acyl group, the benzoyl protection at C3 and C5 provides the same stereoelectronic environment that minimizes unwanted orthoester pathways during nucleobase coupling compared to 3,5-di-O-acetyl-protected donors.

glycosylation stereoselectivity orthoester formation protecting group strategy

Mild Basic Deprotection Conditions Avoid β-Elimination Risk in Sensitive Systems

Benzoyl protecting groups are readily removed under mildly basic conditions (e.g., NH₃/MeOH or NaOMe/MeOH), which is advantageous for sensitive nucleoside intermediates that would degrade under the strongly acidic conditions required for p-toluoyl group removal [1]. In contrast, p-toluoyl-protected donors such as 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose require harsher deprotection conditions that can compromise product integrity. This differential deprotection lability is critical when selecting a glycosyl donor for acid-sensitive nucleobases or for multi-step syntheses where protecting group orthogonality is required.

protecting group lability deprotection conditions nucleoside synthesis

Methoxy Leaving Group Enables Controlled Nucleobase Introduction

The 1-methoxy group in 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose serves as a leaving group for nucleobase introduction under Lewis acid catalysis, providing controlled activation kinetics compared to 1-halo donors (e.g., 1-chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose) which are more reactive and can lead to anomerization or decomposition during storage and handling [1]. The methoxy group offers greater bench stability and predictable activation under Vorbrüggen-type glycosylation conditions using silylated nucleobases and Lewis acids (e.g., TMSOTf, SnCl₄).

anomeric leaving group glycosyl donor activation convergent nucleoside synthesis

Optimal Application Scenarios for 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose Based on Evidence


Synthesis of Acid-Labile Purine 2′-Deoxynucleoside Analogs

When synthesizing 2′-deoxynucleosides containing acid-sensitive purine bases (e.g., adenine, guanine, or modified purines prone to depurination), 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is the preferred glycosyl donor. The benzoyl protecting groups are removed under mildly basic conditions, avoiding the acidic deprotection steps that would cleave the N-glycosidic bond in acid-labile systems [1]. This scenario directly leverages the differential deprotection lability of benzoyl vs. p-toluoyl or acetyl esters.

Multi-Step Convergent Synthesis Requiring Orthogonal Protecting Group Strategy

In complex nucleoside analog syntheses where multiple protecting groups must be removed sequentially, the benzoyl esters at C3 and C5 provide base-labile protection orthogonal to acid-labile groups (e.g., trityl, silyl ethers) [1]. The methoxy group at C1 remains intact until nucleobase coupling, enabling a modular approach where the sugar donor is prepared and stored independently of the nucleobase. This scenario maximizes synthetic flexibility and intermediate stability.

High-Throughput Nucleoside Library Synthesis Requiring Reproducible Glycosylation

For parallel synthesis of 2′-deoxynucleoside libraries, the methoxy leaving group offers superior handling stability and predictable activation kinetics compared to 1-halo donors, which are prone to decomposition and anomerization [1]. The reduced orthoester formation associated with benzoyl protection further improves crude product purity, minimizing chromatographic purification burden and enabling higher throughput. This scenario is particularly relevant for medicinal chemistry groups generating nucleoside analog collections for antiviral or anticancer screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.